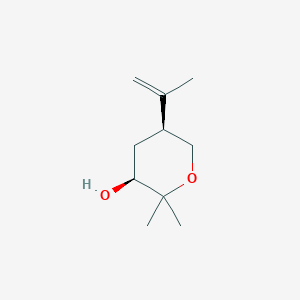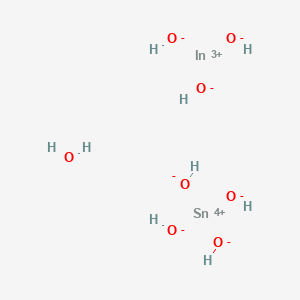
Indium(3+);tin(4+);heptahydroxide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(3+);tin(4+);heptahydroxide;hydrate is a complex compound that combines indium and tin ions with hydroxide groups and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Indium(3+);tin(4+);heptahydroxide;hydrate typically involves the neutralization of solutions containing indium and tin salts. For example, indium nitrate (In(NO3)3) and tin chloride (SnCl4) can be used as starting materials. The reaction involves the gradual addition of a base, such as sodium hydroxide (NaOH), to the solution containing the metal salts. This results in the formation of a white precipitate, which is then aged to form the desired hydroxide compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure the purity and consistency of the product. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pH, are crucial for successful industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Indium(3+);tin(4+);heptahydroxide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The hydroxide groups can be substituted with other ligands, such as carboxylates or acetates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reaction with acetic acid can yield basic acetate salts, while thermal decomposition can produce indium oxide and tin oxide .
Applications De Recherche Scientifique
Indium(3+);tin(4+);heptahydroxide;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various indium and tin compounds.
Biology: Investigated for its potential use in bioimaging and as a contrast agent.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of catalysts, sensors, and electronic materials
Mécanisme D'action
The mechanism of action of Indium(3+);tin(4+);heptahydroxide;hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can emit Auger electrons, which are useful in medical imaging and therapy. The specific pathways and molecular targets depend on the ligands attached to the indium and tin ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indium(III) hydroxide: Similar in structure but lacks the tin component.
Tin(IV) hydroxide: Contains tin but not indium.
Gallium(III) hydroxide: Similar group 13 metal hydroxide with different properties.
Uniqueness
Indium(3+);tin(4+);heptahydroxide;hydrate is unique due to the combination of indium and tin ions, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications compared to compounds containing only one of these metals .
Propriétés
Numéro CAS |
590381-26-3 |
|---|---|
Formule moléculaire |
H9InO8Sn |
Poids moléculaire |
370.59 g/mol |
Nom IUPAC |
indium(3+);tin(4+);heptahydroxide;hydrate |
InChI |
InChI=1S/In.8H2O.Sn/h;8*1H2;/q+3;;;;;;;;;+4/p-7 |
Clé InChI |
TZZBNEDATFATPO-UHFFFAOYSA-G |
SMILES canonique |
O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[In+3].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


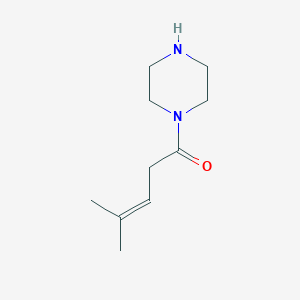
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
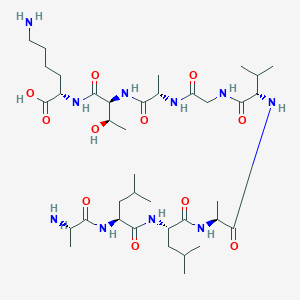
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)

![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
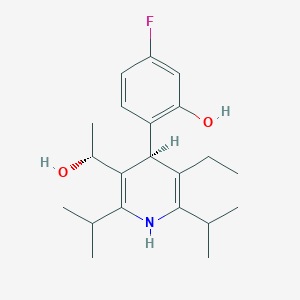
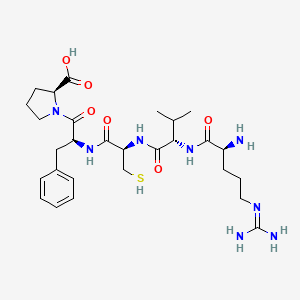

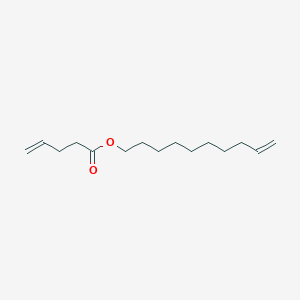
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
